molecular formula C15H8FN3O4S2 B5123771 1-(4-Fluorophenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

1-(4-Fluorophenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5123771
M. Wt: 377.4 g/mol
InChI Key: FYHCSJAPGVFZEF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features a combination of fluorophenyl, nitrothiophene, and diazinane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Synthesis of the Nitrothiophene Intermediate: Thiophene is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The fluorophenyl and nitrothiophene intermediates are coupled using a suitable catalyst and reaction conditions to form the desired compound.

    Cyclization and Sulfanylidene Formation: The final steps involve cyclization and introduction of the sulfanylidene group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: In the design and synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FN3O4S2/c16-8-1-3-9(4-2-8)18-14(21)11(13(20)17-15(18)24)7-10-5-6-12(25-10)19(22)23/h1-7H,(H,17,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHCSJAPGVFZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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